molecular formula C40H82O B047687 2-Octadecyldocosan-1-ol CAS No. 182176-42-7

2-Octadecyldocosan-1-ol

Cat. No.: B047687
CAS No.: 182176-42-7
M. Wt: 579.1 g/mol
InChI Key: CHPRNYDWAOQKSK-UHFFFAOYSA-N
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Description

2-Octadecyldocosan-1-ol is a long-chain aliphatic alcohol with the molecular formula C40H82O. This compound is primarily used in the cosmetics industry as a surfactant due to its ability to reduce surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Octadecyldocosan-1-ol can be synthesized through the Guerbet reaction, which involves the condensation of two alcohol molecules to form a higher molecular weight alcohol. The reaction typically requires a strong base such as potassium hydroxide and elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a metal catalyst, such as nickel or palladium, under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

2-Octadecyldocosan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Mechanism of Action

The mechanism of action of 2-Octadecyldocosan-1-ol involves its interaction with lipid membranes. It disrupts the lipid bilayer structure, leading to increased membrane permeability. This property is particularly useful in antiviral applications, where it prevents the fusion of viral envelopes with host cell membranes, thereby inhibiting viral entry and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Octadecyldocosan-1-ol is unique due to its longer carbon chain, which imparts higher hydrophobicity and better surfactant properties compared to shorter-chain alcohols like 1-Dodecanol. Its ability to disrupt lipid membranes more effectively makes it particularly valuable in antiviral applications .

Properties

IUPAC Name

2-octadecyldocosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H82O/c1-3-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-40(39-41)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-4-2/h40-41H,3-39H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPRNYDWAOQKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H82O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90601702
Record name 2-Octadecyldocosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182176-42-7
Record name 2-Octadecyldocosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90601702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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